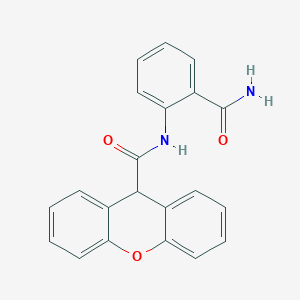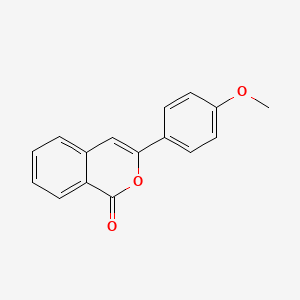![molecular formula C12H9BrN2O3 B11639852 4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11639852.png)
4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide est un composé organique qui appartient à la classe des dérivés du furane. Ces composés sont connus pour leurs diverses propriétés biologiques et pharmacologiques, ce qui les rend précieux en chimie médicinale
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide implique généralement la réaction du 4-bromobenzenecarboximidamide avec le chlorure de furan-2-carbonyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du chlorure d'acyle . Le schéma de réaction général est le suivant :
4-bromobenzenecarboximidamide+furan-2-carbonyl chloride→4-bromo-N’-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle de ce composé ne soient pas bien documentées, l'approche générale impliquerait le passage à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin de maximiser le rendement et la pureté. Des réacteurs à flux continu et des plateformes de synthèse automatisée pourraient être utilisés pour améliorer l'efficacité et la reproductibilité.
Applications De Recherche Scientifique
Chemistry: (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is used in the synthesis of advanced materials, including polymers and nanomaterials. Its properties make it suitable for applications in electronics and photonics.
Mécanisme D'action
The mechanism of action of (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In the case of receptors, it can act as an agonist or antagonist, modulating the signaling pathways involved. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
4-bromo-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide : Structure similaire mais avec un groupe thiényle au lieu d'un cycle furane.
N-(4-bromophenyl)furan-2-carboxamide : Manque la liaison ester présente dans le 4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide.
Unicité
Le this compound est unique en raison de sa combinaison spécifique d'un cycle furane, d'un atome de brome et d'une partie benzenecarboximidamide. Cette combinaison confère une réactivité chimique et une activité biologique potentielle distinctes, ce qui en fait un composé précieux pour la recherche et le développement .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le cycle furane peut être oxydé ou réduit, conduisant à différents dérivés.
Réactifs et conditions communs
Substitution : Des nucléophiles tels que les amines ou les thiols en présence d'une base.
Oxydation : Des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Hydrolyse : Des solutions aqueuses acides ou basiques.
Principaux produits formés
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Oxydation : Des dérivés du furane oxydés.
Réduction : Des dérivés du furane réduits.
Hydrolyse : L'acide furan-2-carboxylique et le 4-bromobenzenecarboximidamide.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action du this compound n'est pas complètement compris. On pense qu'il interagit avec diverses cibles moléculaires, notamment les enzymes et les récepteurs, par le biais de ses groupes fonctionnels. Le cycle furane et l'atome de brome peuvent jouer un rôle dans la liaison à des sites spécifiques, conduisant à l'inhibition ou à l'activation des voies biologiques .
Propriétés
Formule moléculaire |
C12H9BrN2O3 |
|---|---|
Poids moléculaire |
309.11 g/mol |
Nom IUPAC |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] furan-2-carboxylate |
InChI |
InChI=1S/C12H9BrN2O3/c13-9-5-3-8(4-6-9)11(14)15-18-12(16)10-2-1-7-17-10/h1-7H,(H2,14,15) |
Clé InChI |
QARIOAFKWVRWIH-UHFFFAOYSA-N |
SMILES isomérique |
C1=COC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
SMILES canonique |
C1=COC(=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7Z)-7-(4-methoxybenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11639774.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11639777.png)
![5-Cyclohexyl-2-[(2-ethoxyethyl)sulfanyl]-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11639779.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11639794.png)
![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11639801.png)

![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11639812.png)
![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639815.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639816.png)

![Ethyl 4-[(2,3-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11639822.png)

![9-Methyl-2-[(2-methylphenyl)amino]-3-[(E)-[(2-methylphenyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11639832.png)

